1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

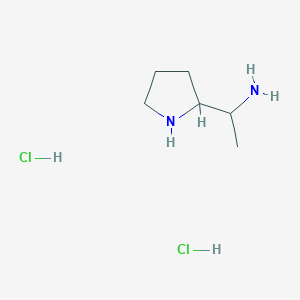

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14N22HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:

- Pyrrolidine is reacted with ethylamine in an aqueous solution.

- Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt.

- The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide in ethanol produces N-methyl derivatives:

Reaction:

Conditions:

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acetylation with acetyl chloride yields N-acetyl derivatives:

Reaction:

Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0–5°C (ice bath)

Product Purity: ≥95% (confirmed by HPLC)

Nucleophilic Substitution

The compound participates in SN2 reactions, displacing leaving groups (e.g., halides):

Example: Reaction with 4-chlorobenzyl bromide forms a substituted benzylamine derivative.

Kinetics:

| Parameter | Value |

|---|---|

| Rate constant (k) | |

| Activation energy (Ea) | |

| Data derived from Arrhenius plots in acetonitrile . |

Oxidation

Treatment with KMnO₄ oxidizes the pyrrolidine ring to a pyrrolidone:

Reaction:

Conditions:

-

Solvent: Water (acidic pH)

-

Temperature: 80°C

Yield: 60–70%

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces imine intermediates to secondary amines:

Selectivity: >90% for cis-pyrrolidine products .

Multi-Component Reactions

The amine serves as a building block in Ugi and Biginelli reactions. For instance, in a one-pot synthesis of pyrrolopiperazine-2,6-diones:

Reagents:

-

4-Acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one

-

Cs₂CO₃ (base)

Mechanism:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Cyclization via intramolecular amide bond formation.

Yield: 82% (optimized via DFT-guided conditions) .

Salt Formation and pH-Dependent Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-specific reactions:

| pH Range | Dominant Species | Reactivity |

|---|---|---|

| <2 | Protonated amine | Electrophilic substitution favored |

| 7–9 | Free base | Nucleophilic reactions (e.g., alkylation) |

| Stoichiometry confirmed via potentiometric titration . |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 187.11 g/mol. Its structure features two hydrochloride groups and is characterized by the presence of a pyrrolidine ring, which is significant for its biological activity. The amine functional group plays a crucial role in various biochemical interactions, making this compound a subject of interest in pharmacological studies.

Neuropharmacology

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride has shown potential in neuropharmacological applications due to its ability to cross the blood-brain barrier. This property suggests that it may interact with neurotransmitter systems, influencing mood and cognition. Research indicates that compounds with similar structures often exhibit significant effects on the central nervous system (CNS), making them candidates for further exploration in treating neurological disorders.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing new derivatives that may exhibit enhanced biological activity. The presence of the pyrrolidine ring allows for modifications that can lead to improved receptor affinity and selectivity . For example, structural analogs have been synthesized to explore their pharmacological profiles against various targets.

Proteomics

The compound's application in proteomics is noteworthy, particularly in studies involving protein interactions and enzyme activities. Its ability to bind with specific proteins could facilitate the development of assays for identifying biological pathways and mechanisms of action .

Research indicates that this compound interacts with various biological targets, which may include receptors involved in neurotransmission and other signaling pathways. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Recent studies have highlighted the efficacy of related compounds in various biological assays:

- Cytotoxicity Studies : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating promising results at specific concentrations .

- Antiparasitic Activity : Related compounds have shown activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, indicating potential applications in treating parasitic diseases .

- High-throughput Screening : Compounds structurally related to this compound have been identified as hits during high-throughput screening campaigns aimed at discovering new therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound acts as an analog of neurotransmitters, binding to receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparación Con Compuestos Similares

- 2-(Pyrrolidin-1-yl)ethan-1-amine dihydrochloride

- (1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

- 2-(Pyrrolidin-2-yl)ethan-1-amine

Comparison: 1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific structure and the presence of the dihydrochloride salt. This gives it distinct chemical properties and reactivity compared to its analogs. For example, the presence of the dihydrochloride salt enhances its solubility in water, making it more suitable for certain applications in biological and medicinal research.

Actividad Biológica

1-(Pyrrolidin-2-yl)ethan-1-amine dihydrochloride, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 187.11 g/mol. It features two hydrochloride groups which enhance its solubility in biological systems. The presence of the pyrrolidine ring and amine functional groups suggests potential interactions with various biological targets, making it a subject of interest in neuropharmacology and other areas of research.

Neuropharmacological Effects

This compound is noted for its ability to cross the blood-brain barrier, indicating its relevance in neuropharmacological studies. Preliminary findings suggest that it may interact with neurotransmitter systems, potentially influencing mood or cognitive functions.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. The compound's metabolic profile is influenced by cytochrome P450 enzymes, which may impact its bioavailability and therapeutic window .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of related pyrrolidine compounds:

Propiedades

IUPAC Name |

1-pyrrolidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5(7)6-3-2-4-8-6;;/h5-6,8H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKCXHNGBASJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.